Praseodymium chloride

Catalog No.
S1506264
CAS No.
10361-79-2
M.F
Cl3Pr
M. Wt
247.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Praseodymium chloride

CAS Number

10361-79-2

Product Name

Praseodymium chloride

IUPAC Name

praseodymium(3+);trichloride

Molecular Formula

Cl3Pr

Molecular Weight

247.26 g/mol

InChI

InChI=1S/3ClH.Pr/h3*1H;/q;;;+3/p-3

InChI Key

LHBNLZDGIPPZLL-UHFFFAOYSA-K

SMILES

Cl[Pr](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Pr+3]

The exact mass of the compound Praseodymium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Praseodymium chloride (PrCl3) is a critical inorganic rare-earth precursor characterized by its high water solubility and stable +3 oxidation state [1]. Commercially available in both anhydrous and hydrated (heptahydrate) forms, it serves as a fundamental building block for the synthesis of advanced functional materials. Unlike praseodymium oxide, which is refractory and insoluble in neutral media, PrCl3 readily dissolves in water (104.0 g/100 mL at 13 °C) and lower alcohols, facilitating wet-chemical processes such as sol-gel synthesis and co-precipitation [2]. Furthermore, the anhydrous form is a mandatory feedstock for the electrometallurgical production of praseodymium metal and praseodymium-magnesium alloys via molten salt electrolysis in LiCl-KCl eutectics [1].

Substituting praseodymium chloride with other praseodymium salts or adjacent lanthanide chlorides introduces severe process incompatibilities. Attempting to use praseodymium oxide (Pr6O11) in liquid-phase synthesis requires preliminary dissolution in concentrated hydrochloric acid, adding a corrosive step that complicates stoichiometric control [1]. More critically, substituting anhydrous PrCl3 with the cheaper heptahydrate form (PrCl3·7H2O) in high-temperature applications is a common procurement error; the hydrate undergoes irreversible thermal hydrolysis above 370 °C, forming insoluble praseodymium oxychloride (PrOCl) [2]. In molten salt electrolysis, this oxychloride formation drastically reduces current efficiency and contaminates the metallic deposit, making the anhydrous chloride non-interchangeable with its hydrated counterpart[2].

Aqueous Solubility for Wet-Chemical Processing

Praseodymium chloride exhibits a high solubility in aqueous media, recorded at 104.0 g/100 mL at 13 °C [1]. In contrast, the standard baseline precursor, praseodymium oxide (Pr6O11), is completely insoluble in water and neutral organic solvents [1]. This 104.0 g/100 mL solubility differential allows PrCl3 to be directly integrated into aqueous co-precipitation, Pechini sol-gel methods, and alcoholic doping solutions. Using Pr6O11 requires aggressive pre-treatment with concentrated acids, which introduces excess protons and counter-ions that alter the pH and ionic strength of sensitive synthesis pathways.

Evidence DimensionAqueous solubility at 13 °C
Target Compound Data104.0 g/100 mL
Comparator Or BaselinePraseodymium oxide (Pr6O11): 0 g/100 mL (Insoluble)
Quantified Difference104.0 g/100 mL absolute solubility advantage
ConditionsAqueous solution, 13 °C, neutral pH

Procuring PrCl3 eliminates the need for hazardous acid-dissolution steps, streamlining the scalable synthesis of Pr-doped nanomaterials.

Thermal Phase Stability in Molten Salt Electrolysis

For the electrodeposition of praseodymium metal, the anhydrous form of PrCl3 is required because it melts cleanly at 786 °C and dissolves stably in LiCl-KCl eutectic melts [1]. If the hydrated comparator (PrCl3·7H2O) is used, thermogravimetric and X-ray diffraction analyses demonstrate that it undergoes severe hydrolysis upon heating. Specifically, the hydrate reacts with its own water of crystallization to form praseodymium oxychloride (PrOCl) at temperatures above 370 °C [1]. The formation of PrOCl introduces oxygen contamination into the melt, which poisons the cathode and degrades the faradaic efficiency of the Pr(III) to Pr(0) reduction process.

Evidence DimensionHigh-temperature phase stability (>370 °C)
Target Compound DataAnhydrous PrCl3: Stable melt, no oxygen contamination
Comparator Or BaselinePrCl3·7H2O: Irreversible conversion to insoluble PrOCl
Quantified DifferencePrevention of oxychloride formation and cathode poisoning
ConditionsHeating in air or inert atmosphere above 370 °C; LiCl-KCl eutectic melt

Buyers must specify anhydrous PrCl3 for electrometallurgy, as hydrated grades will irreversibly ruin the molten salt bath via PrOCl sludge formation.

Melting Point and Halide Substitution for Flux Applications

In high-temperature flux and molten salt applications, the choice of praseodymium halide significantly impacts process energy requirements. Praseodymium chloride (PrCl3) has a melting point of 786 °C [1]. In contrast, praseodymium fluoride (PrF3) is highly refractory, with a melting point of 1395 °C [1]. This 609 °C difference in melting temperature dictates that PrCl3 can be integrated into lower-temperature eutectic melts (such as LiCl-KCl) without requiring extreme heating. Furthermore, unlike PrF3, which is insoluble, the chloride's solubility allows for post-process washing and recovery of the flux using water.

Evidence DimensionMelting point and process temperature
Target Compound DataPrCl3: 786 °C
Comparator Or BaselinePraseodymium fluoride (PrF3): 1395 °C
Quantified Difference609 °C lower melting point
ConditionsStandard atmospheric pressure, anhydrous solid state

Procuring PrCl3 rather than PrF3 allows manufacturers to operate molten salt and flux processes at significantly lower temperatures, reducing energy costs.

Electrometallurgical Production of Praseodymium Metal and Alloys

Due to its stable melting profile and compatibility with LiCl-KCl eutectic melts, anhydrous praseodymium chloride is the required precursor for the electrodeposition of Pr metal and Pr-Mg alloys. Using the anhydrous chloride strictly prevents the formation of PrOCl sludge, ensuring high faradaic efficiency during the Pr(III) to Pr(0) reduction process at the cathode [2].

Wet-Chemical Synthesis of Pr-Doped Functional Ceramics

The aqueous solubility of PrCl3 (104.0 g/100 mL) makes it the standard starting material for synthesizing Pr-doped nanomaterials, phosphors, and catalysts via co-precipitation or Pechini sol-gel methods. It allows manufacturers to bypass the hazardous acid dissolution steps required when using insoluble praseodymium oxide[1].

Low-Temperature Halide Fluxes and Crystal Growth

With a melting point of 786 °C, PrCl3 is suited for use as a reactive flux in solid-state synthesis and crystal growth. Its 609 °C lower melting temperature compared to praseodymium fluoride enables processing at reduced temperatures, while its water solubility allows for the removal of excess flux from the synthesized crystals via aqueous washing [3].

Hydrogen Bond Acceptor Count

3

Exact Mass

245.81422 g/mol

Monoisotopic Mass

245.81422 g/mol

Heavy Atom Count

4

UNII

1JB99PM4G8

Other CAS

10361-79-2

Wikipedia

Praseodymium chloride

General Manufacturing Information

All other basic inorganic chemical manufacturing
Petroleum refineries
Praseodymium chloride (PrCl3): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types